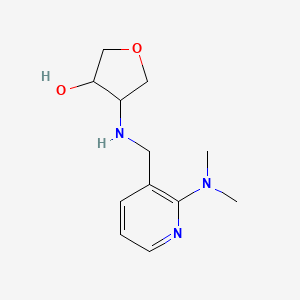

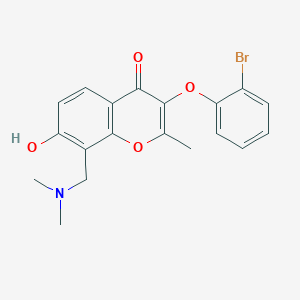

3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

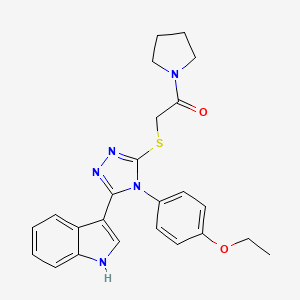

The compound is a derivative of chromenone, which is a type of organic compound with a fused ring structure. It has several functional groups, including a bromophenoxy group, a dimethylamino group, and a hydroxy group. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenoxy, dimethylamino, and hydroxy groups would likely have a significant impact on the compound’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Apoptosis Induction and Anticancer Potential

Chromene derivatives have been identified as potent inducers of apoptosis, showing significant activity in inhibiting cell growth and inducing cell death in various human cancer cell lines. For instance, a study by Kemnitzer et al. (2004) highlights the discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers, where specific modifications to the 4-aryl group led to significant increases in potency against breast cancer cells and multidrug-resistant tumor cells. This suggests a potential application of chromene compounds in developing anticancer agents by targeting tubulin polymerization and inhibiting colchicine binding to tubulin (Kemnitzer et al., 2004).

Synthetic Methodologies and Chemical Reactivity

Chromene derivatives have also been explored for their synthetic versatility and chemical reactivity. Lin et al. (2017) developed an efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one, utilizing cyclobenzylation and palladium-catalyzed C-H bond functionalization, demonstrating the compound's potential in organic synthesis and the development of new chemical methodologies (Lin et al., 2017).

Cytotoxic Activities Against Tumor Cell Lines

The cytotoxic activities of chromene derivatives against various human tumor cell lines have been investigated, with several compounds showing significant activity. Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which demonstrated notable cytotoxic activity in MTT assays against six human tumor cell lines (Vosooghi et al., 2010).

Fluorescence Spectrum and Molecular Structure Analysis

The structural and fluorescence spectrum studies of bromocoumarin derivatives, which share a similar core structure with the compound , indicate potential applications in tracer detection and material sciences. Wang et al. (2011) described the preparation, characterization, and fluorescence behaviors of dimethyl-(4-(7-acetoxyl-2H-chromen-2-one))-methyl-(2-acrylate)-ethyl-ammonium bromide, highlighting its stable fluorescent properties suitable for tracer detection (Wang et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-bromophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO4/c1-11-18(25-16-7-5-4-6-14(16)20)17(23)12-8-9-15(22)13(10-21(2)3)19(12)24-11/h4-9,22H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJMKAXBGWQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)

![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)

![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)

![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)

![6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B2919295.png)